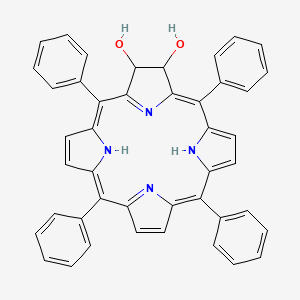
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, such as heme and chlorophyll. These compounds are known for their role in various biological processes, including oxygen transport and photosynthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol typically involves the reduction of 5,10,15,20-tetraphenylporphyrin. One common method is the use of sodium borohydride (NaBH4) as a reducing agent in an appropriate solvent such as tetrahydrofuran (THF). The reaction is carried out under controlled conditions to ensure the selective reduction of the porphyrin ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product .
化学反応の分析
Types of Reactions: 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding porphyrin.
Reduction: Further reduction can lead to the formation of more reduced porphyrin derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions[][3].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions[][3].
Major Products:
Oxidation: The major product is the corresponding porphyrin.
Reduction: The major products are more reduced porphyrin derivatives.
Substitution: The major products are substituted porphyrin derivatives with various functional groups[][3].
科学的研究の応用
Chemistry: 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol is used as a model compound in the study of porphyrin chemistry. Its unique structure allows researchers to investigate the electronic and photophysical properties of porphyrins .
Biology: In biological research, this compound is used to study the interactions between porphyrins and biological molecules. It serves as a model for understanding the behavior of natural porphyrins in biological systems .
Medicine: Its photophysical properties make it a candidate for further investigation in this field .
Industry: In industrial applications, this compound is used in the development of sensors and catalysts. Its ability to undergo various chemical reactions makes it a versatile compound for these purposes .
作用機序
The mechanism of action of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol involves its interaction with molecular targets through its porphyrin ring. The compound can interact with metal ions, forming metal complexes that exhibit unique catalytic properties. Additionally, its photophysical properties allow it to absorb light and transfer energy, making it useful in photodynamic therapy and other photochemical applications .
類似化合物との比較
5,10,15,20-Tetraphenylporphyrin (TPP): A parent compound of 7,8-Dihydro-5,10,15,20-tetraphenyl-21H,23H-porphine-7,8-diol, used in similar research applications.
5,10,15,20-Tetraphenyl-21H,23H-porphine iron(III) chloride: A metal complex of TPP, used as a catalyst in various chemical reactions.
5,10,15,20-Tetraphenyl-21H,23H-porphine zinc: Another metal complex of TPP, used in photophysical studies.
Uniqueness: this compound is unique due to its reduced porphyrin ring, which imparts different chemical and photophysical properties compared to its parent compound and other similar derivatives. This makes it particularly valuable in studies involving reduction-oxidation reactions and photodynamic therapy .
特性
分子式 |
C44H32N4O2 |
|---|---|
分子量 |
648.7 g/mol |
IUPAC名 |
5,10,15,20-tetraphenyl-2,3,22,24-tetrahydroporphyrin-2,3-diol |
InChI |
InChI=1S/C44H32N4O2/c49-43-41-39(29-17-9-3-10-18-29)35-25-23-33(46-35)37(27-13-5-1-6-14-27)31-21-22-32(45-31)38(28-15-7-2-8-16-28)34-24-26-36(47-34)40(42(48-41)44(43)50)30-19-11-4-12-20-30/h1-26,43-44,46-47,49-50H |
InChIキー |
CFLMAFPOJWFYLM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C(C4O)O)C9=CC=CC=C9)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


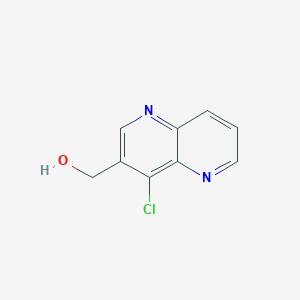
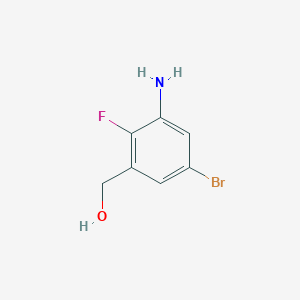
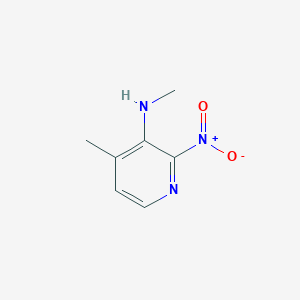

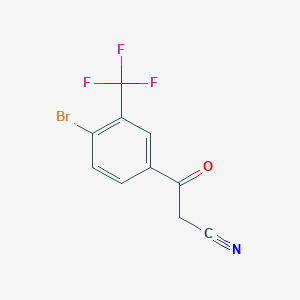

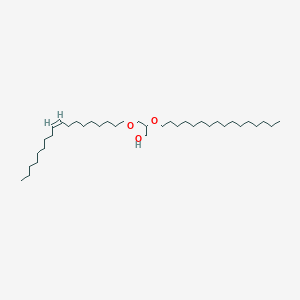
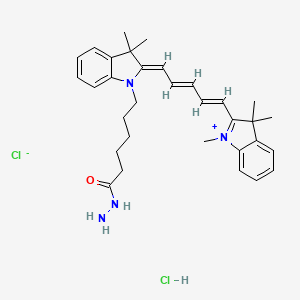



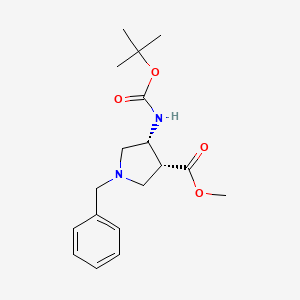
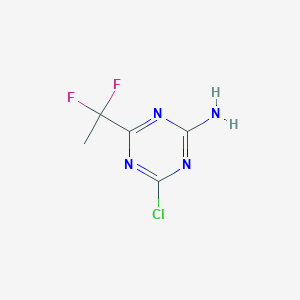
![(S)-Methyl 1-[5-(4-amino-4-carboxybutanoyl)]-7-nitroindoline-5-acetate hydrate](/img/structure/B12839762.png)
